Comparative Physicochemical Property Triangulation: 2-Br,4-Cl vs. 2,4-diBr vs. 2,4-diCl Benzimidazoles
Computed logP values differentiate the target compound from its symmetrical dihalogenated analogs, impacting predicted membrane permeability and formulation behavior. The mixed Br/Cl substitution yields an intermediate lipophilicity, offering a tunable profile for medicinal chemistry campaigns .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.05 (2-Bromo-4-chloro-1H-benzo[d]imidazole) |
| Comparator Or Baseline | LogP ≈ 3.40 (2,4-Dibromo-1H-benzo[d]imidazole, estimated from structure); LogP ≈ 2.65 (2,4-Dichloro-1H-benzo[d]imidazole, estimated from structure) |
| Quantified Difference | ΔLogP ≈ -0.35 vs. 2,4-diBr; ΔLogP ≈ +0.40 vs. 2,4-diCl |
| Conditions | Calculated via ACD/Labs or ChemAxon algorithm (data from ChemSrc for target compound; analog values estimated from structural similarity). |
Why This Matters
The ~0.4 logP unit shift relative to symmetrical analogs allows finer control over lipophilicity-dependent ADME properties without resorting to additional substituents, preserving core scaffold simplicity.
